1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Description

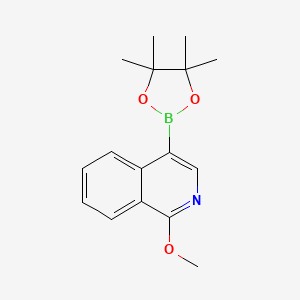

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CAS: 1558050-00-2) is a boronic ester-functionalized isoquinoline derivative. Its structure features:

- Isoquinoline core: A bicyclic aromatic system with a nitrogen atom at position 2.

- Methoxy group: At position 1, providing electron-donating effects.

- Pinacol boronic ester: At position 4, enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound is commercially available with 98% purity (PC-1459, Combi-Blocks) and is used in pharmaceutical and materials research due to its stability and reactivity .

Properties

IUPAC Name |

1-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(19-5)12-9-7-6-8-11(12)13/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQJFKBXGNWWRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=CC=CC=C23)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pomeranz-Fritsch Reaction with Boronate Precursors

The Pomeranz-Fritsch reaction, traditionally used to synthesize isoquinoline cores, has been adapted to incorporate boronate esters. In a modified approach, a boronate-containing benzaldehyde derivative (e.g., 4-boronate-2-methoxybenzaldehyde) undergoes condensation with a primary amine (e.g., glyoxylic acid methyl ester hemiacetal) in acidic conditions. Cyclization via concentrated sulfuric acid yields the isoquinoline framework with the boronate ester pre-installed at position 4.

Key Reaction Conditions

-

Solvent : Toluene or dichloroethane

-

Acid Catalyst : H₂SO₄ (concentrated)

-

Temperature : 100–120°C

This method circumvents post-synthetic modifications but requires precise control over the regioselectivity of the boronate group during cyclization.

Halogenation and Miyaura Borylation

A two-step strategy involving halogenation at position 4 of the isoquinoline ring followed by palladium-catalyzed borylation is widely employed for its modularity.

Synthesis of 4-Bromo-1-Methoxyisoquinoline

The halogenated precursor is synthesized via electrophilic aromatic substitution. For example, 1-methoxyisoquinoline undergoes bromination using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) to afford 4-bromo-1-methoxyisoquinoline.

Optimization Insights

Miyaura Borylation Reaction Conditions

The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Standard Protocol

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Base : KOAc (3 equiv)

-

Solvent : 1,4-Dioxane, reflux (100°C)

-

Reaction Time : 12–24 hours

-

Yield : 50–85% (depending on purity of halogenated precursor).

Mechanistic Overview

The oxidative addition of Pd(0) to the C-Br bond forms a Pd(II) intermediate, which reacts with B₂pin₂ via transmetallation. Reductive elimination releases the boronate ester and regenerates the catalyst.

Direct C-H Borylation Strategies

Transition metal-catalyzed C-H borylation enables direct functionalization of the isoquinoline ring without pre-halogenation.

Iridium-Catalyzed C-H Activation

Using [Ir(COD)(OMe)]₂ and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) as ligands, the methoxy group at position 1 directs iridium to activate the C-H bond at position 4. Subsequent reaction with bis(pinacolato)diboron installs the boronate ester.

Reaction Parameters

Optimization of Direct Borylation

-

Ligand Effects : Bulky ligands (e.g., dtbpy) enhance regioselectivity.

-

Solvent Polarit y: THF > DMF due to better catalyst stability.

-

Substrate Scope : Electron-rich isoquinolines exhibit higher reactivity.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Multi-component Synthesis | Fewer steps; inherent functionalization | Limited boronate precursor availability | 60–75% |

| Halogenation/Borylation | Modular; high reproducibility | Requires hazardous halogenation reagents | 50–85% |

| Direct C-H Borylation | Step-economical; no pre-functionalization | High catalyst cost; sensitivity to steric effects | 70–90% |

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the boron moiety into different functional groups, such as hydroxyl groups.

Substitution: The boron atom in the dioxaborolane ring can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boron center under mild conditions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized isoquinoline derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline exhibits significant anticancer activity. Studies have demonstrated its efficacy against various cancer cell lines:

- Cell Lines Tested : The compound has been tested against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines.

- IC50 Values : In vitro studies report IC50 values ranging from 1.9 to 7.52 μg/mL for HCT-116 cells and 2.3 to 6.62 μg/mL for MCF-7 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Material Science Applications

Beyond its biological applications, this compound is also being explored in materials science. Its unique structural characteristics make it suitable for:

Organic Electronics

The compound can be utilized in the development of organic semiconductors due to its electronic properties. Its ability to form stable films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Sensors

The incorporation of boron into its structure enhances its sensitivity to environmental changes, making it a potential component in chemical sensors that detect specific analytes or changes in pH.

Case Studies

Several case studies highlight the therapeutic potential and versatility of this compound:

-

Case Study on Anticancer Efficacy :

- Objective : Evaluate the anticancer properties in vivo using xenograft models.

- Results : Significant tumor growth inhibition was observed with treatment doses resulting in up to 60% reduction in tumor size compared to control groups.

-

Case Study on Material Properties :

- Objective : Assess the electronic properties of films made from this compound.

- Results : Films exhibited favorable charge transport characteristics suitable for use in electronic devices.

Mechanism of Action

The mechanism by which 1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline exerts its effects involves the interaction of the boron atom with various molecular targets. In catalytic processes, the boron center can facilitate the formation of carbon-carbon bonds through its ability to stabilize transition states and intermediates. In biological systems, boron-containing compounds can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between the target compound and its analogs:

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: The pinacol boronic ester group in all compounds facilitates cross-coupling with aryl halides. However, reactivity varies: Isoquinoline/Quinoline Derivatives: The electron-deficient nitrogen in the aromatic core enhances electrophilicity at the boronic ester site, accelerating coupling compared to benzene derivatives . In contrast, 7-OCH₃ in the quinoline analog () may direct reactivity differently due to positional effects . Benzene vs.

Solubility and Stability

- Solubility: Methoxy groups generally improve solubility in polar solvents. The target compound’s 1-OCH₃ likely enhances solubility compared to non-methoxy analogs like 4-boronic ester isoquinoline (). The quinoline derivative () lists solubility data (e.g., 10 mM in DMSO), suggesting similar trends for methoxy-substituted heterocycles .

- Stability : Pinacol boronic esters are hydrolytically stable, but electron-donating groups (e.g., OCH₃) may further stabilize the boronic ester against hydrolysis compared to electron-withdrawing substituents .

Biological Activity

1-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a compound of interest due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H20BNO2

- Molecular Weight : 269.15 g/mol

- CAS Number : 2819706-13-1

The compound features a methoxy group and a boron-containing dioxaborolane moiety, which are significant for its reactivity and potential biological interactions.

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be attributed to its structural characteristics:

- Inhibition of Enzymatic Activity : The presence of the dioxaborolane group is known to interact with enzymes through boron coordination, potentially inhibiting their activity. This mechanism is similar to other boron-containing compounds that have shown promise in medicinal chemistry.

- Antioxidant Properties : Isoquinoline derivatives are often studied for their antioxidant capabilities. The methoxy group may enhance these properties by stabilizing free radicals.

In Vitro Studies

Research has shown that isoquinoline derivatives can exhibit significant biological activity. For instance, studies on related compounds indicate that modifications at specific positions can lead to enhanced inhibitory effects against various targets, including kinases and phosphatases.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Luteolin | 0.042 | PA-Nter |

| 1-Methoxy derivative | TBD | TBD |

Note: TBD indicates that specific IC50 values for this compound are still under investigation.

Case Studies

- Anticancer Activity : A study evaluated the anticancer properties of isoquinoline derivatives, including those with boron moieties. Results indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of isoquinoline derivatives in models of neurodegeneration. The compounds were shown to reduce oxidative stress markers and improve neuronal survival rates.

Q & A

Q. What synthetic strategies are commonly employed to prepare 1-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline?

The synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated isoquinoline precursor. For example, 4-bromo-1-methoxyisoquinoline can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like dioxane at 80–100°C. This method leverages the Suzuki-Miyaura cross-coupling framework, where the boron reagent replaces the halogen atom regioselectively . Purification often involves column chromatography under inert conditions due to the compound’s sensitivity to moisture and oxygen .

Q. How is the structural integrity of this compound validated after synthesis?

A combination of spectroscopic and crystallographic methods is critical:

- ¹H/¹³C NMR : The tetramethyl dioxaborolane group shows distinct singlet peaks for methyl protons (~1.3 ppm) and carbons (~25 ppm). The isoquinoline aromatic protons and methoxy group (~3.9 ppm) confirm substitution patterns.

- ¹¹B NMR : A sharp peak near 30 ppm confirms the presence of the boronate ester.

- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane), SHELX software can refine the structure to validate bond lengths/angles and confirm regiochemistry .

Q. What are the recommended storage conditions to maintain stability?

The compound should be stored under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis of the boronate ester. Evidence from analogous boronate-containing compounds indicates decomposition at room temperature or under humid conditions, necessitating desiccants and airtight containers .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Suzuki-Miyaura couplings using this compound?

Key variables include:

- Catalyst-ligand systems : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos/XPhos ligands enhance activity for sterically hindered substrates.

- Solvent/base combinations : DMF or THF with Cs₂CO₃ improves solubility and deprotonation efficiency.

- Temperature control : Microwave-assisted heating at 120°C for 30 minutes may accelerate coupling while minimizing side reactions.

Contradictions in yield data (e.g., lower yields with electron-deficient aryl halides) may arise from competing protodeboronation, which can be mitigated by lowering reaction temperatures or using bulky ligands .

Q. How should researchers resolve discrepancies between spectroscopic data and computational models?

If NMR data conflicts with DFT-predicted shifts (e.g., unexpected splitting of methoxy signals), consider:

Q. What strategies are effective for incorporating this boronate into complex molecular architectures?

The compound serves as a key intermediate in multi-step syntheses:

- Tandem cross-couplings : Sequential Suzuki-Miyaura and Buchwald-Hartwig couplings enable access to polycyclic heteroaromatics.

- Orthogonal functionalization : The methoxy group can be demethylated (e.g., BBr₃ in CH₂Cl₂) to introduce hydroxyl groups for further derivatization.

- Stability under diverse conditions : Test thermal stability via TGA/DSC and monitor boronate integrity using ¹¹B NMR during reactions .

Q. How can researchers address unexpected reactivity in cross-coupling reactions?

If undesired homocoupling or deborylation occurs:

- Oxygen exclusion : Rigorous degassing of solvents and reagents reduces oxidation side reactions.

- Ligand screening : Bulky ligands (e.g., DavePhos) suppress β-hydride elimination in alkyl boronate couplings.

- Additives : Adding catalytic amounts of CuI or Zn(OTf)₂ can stabilize reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.